molecular formula C12H21ClO2 B3375132 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate CAS No. 106916-72-7

5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate

Cat. No.: B3375132
CAS No.: 106916-72-7
M. Wt: 232.74 g/mol
InChI Key: XHQPKRVACXDVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is an organic compound with a molecular formula of C12H21ClO2. This compound is characterized by its cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a chloroacetate ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with chloroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The crude product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexyl ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Products such as 5-Methyl-2-(propan-2-yl)cyclohexyl amines, ethers, or thioethers.

    Hydrolysis: 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate depends on its specific application. In biological systems, it may interact with cellular components through its ester and chloroacetate functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular membranes, contributing to its antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.

    5-Methyl-2-(propan-2-yl)cyclohexyl benzenesulfonate: Contains a benzenesulfonate group instead of a chloroacetate group.

    5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Features a hydroxyacetate group instead of a chloroacetate group.

Uniqueness

5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is unique due to its chloroacetate functional group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQPKRVACXDVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.